molecular formula C36H40O10 B1169526 2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane CAS No. 1217655-83-8

2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane

Cat. No. B1169526
CAS RN: 1217655-83-8
InChI Key:
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Description

The compound “2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane” is a phospholane derivative. It has a molecular weight of 378.47 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C22H36OP2/c1-5-17-13-14-18 (6-2)24 (17)21-11-9-10-12-22 (21)25 (23)19 (7-3)15-16-20 (25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 . This code represents the molecular structure of the compound, indicating it contains carbon ©, hydrogen (H), oxygen (O), and phosphorus (P) atoms.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The storage temperature and shipping temperature are normal .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the retrieved data. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[2-(2,5-diethylphospholan-1-yl)phenyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFKBMQNUOKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91988659

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